1-Sulfanyldecan-2-OL
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Overview
Description
1-Sulfanyldecan-2-OL is an organic compound that belongs to the class of alcohols and thiols It features a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Sulfanyldecan-2-OL can be synthesized through several methods. One common approach involves the reaction of 1-decanol with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-Sulfanyldecan-2-OL undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxyl group can be reduced to form alkanes.
Substitution: The hydroxyl and sulfanyl groups can participate in substitution reactions to form ethers or thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Ethers and thioethers.
Scientific Research Applications
1-Sulfanyldecan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 1-Sulfanyldecan-2-OL involves its interaction with biological molecules through its hydroxyl and sulfanyl groups. These functional groups can form hydrogen bonds and participate in redox reactions, affecting various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Decanol: Similar structure but lacks the sulfanyl group.
1-Sulfanyldecan-3-OL: Similar structure but with the hydroxyl group on a different carbon.
1-Sulfanyldodecan-2-OL: Similar structure but with a longer carbon chain.
Uniqueness
1-Sulfanyldecan-2-OL is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
26073-87-0 |
---|---|
Molecular Formula |
C10H22OS |
Molecular Weight |
190.35 g/mol |
IUPAC Name |
1-sulfanyldecan-2-ol |
InChI |
InChI=1S/C10H22OS/c1-2-3-4-5-6-7-8-10(11)9-12/h10-12H,2-9H2,1H3 |
InChI Key |
YXHLDPGSHVXBRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CS)O |
Origin of Product |
United States |
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